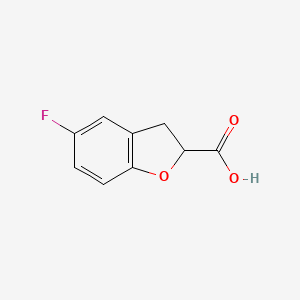

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Description

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 245762-35-0) is a fluorinated derivative of the dihydrobenzofuran scaffold, characterized by a fused bicyclic ring system with a carboxylic acid substituent at position 2 and a fluorine atom at position 3. This compound has garnered attention in medicinal chemistry due to its structural rigidity, which enhances metabolic stability and binding affinity to biological targets compared to monocyclic analogs . The fluorine atom introduces electronic effects that modulate pharmacokinetic properties, including improved membrane permeability and resistance to oxidative metabolism. Applications span anticancer drug development and nuclear receptor modulation, particularly as inhibitors of NF-κB or agonists of peroxisome proliferator-activated receptors (PPARs) .

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNKTQSTCJIKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-63-7 | |

| Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the benzofuran ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapeutics

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has been identified as a potent inhibitor of embryonic ectoderm development (EED), a novel target in cancer therapy. In studies, compounds incorporating this structure showed high binding affinity to EED proteins, with IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 18 nM) and demonstrated efficacy in inhibiting cancer cell growth ( ).

| Compound | Binding Affinity (IC₅₀) | Cell Growth Inhibition (IC₅₀) |

|---|---|---|

| EEDi-5285 | 18 nM | 12 nM |

| EEDi-1056 | 0.4 nM | 1.4 nM |

Bromodomain Inhibition

Research has highlighted the compound's effectiveness as a bromodomain inhibitor, particularly against the second bromodomain (BD2). The compound exhibited high potency and selectivity, with reported pIC₅₀ values indicating strong inhibition capabilities ( ).

| Compound | BD1 pIC₅₀ | BD2 pIC₅₀ | Selectivity (BD2/BD1) |

|---|---|---|---|

| Example A | 7.1 | 7.8 | 200 |

| Example B | 4.8 | 4.6 | 1600 |

Cell Signaling Modulation

The compound has been shown to modulate various cellular processes by influencing gene expression and signaling pathways. Its interaction with sodium ion channels in cardiac tissues suggests potential applications in treating arrhythmias or other cardiac conditions ().

Antimicrobial Activity

Emerging studies indicate that benzofuran derivatives, including this compound, exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents ( ). The mechanisms include enzyme inhibition and modulation of cellular signaling pathways.

Case Study 1: EED Inhibition in Cancer Cells

A study investigated the effects of a series of compounds based on the structure of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid on KARPAS422 cancer cells. The results showed significant inhibition of cell proliferation correlating with increased binding affinity to EED proteins.

Case Study 2: Bromodomain Selectivity

In another study focused on bromodomain inhibitors, various derivatives were synthesized and tested for selectivity against BD1 and BD2. The results demonstrated that modifications to the benzofuran structure significantly affected potency and selectivity profiles.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized in Table 1.

Table 1. Structural and Physicochemical Properties of Dihydrobenzofuran Derivatives

Key Observations :

- Substituent Effects : Fluorine at C5 (5-fluoro derivative) enhances electronegativity and lipophilicity compared to methoxy (5-methoxy analog), favoring target engagement in hydrophobic pockets (e.g., NF-κB binding sites) . Methoxy groups improve aqueous solubility but may reduce membrane permeability .

- Ring Modifications : Chroman-based analogs (e.g., 6-Methoxychroman-2-carboxylic acid) exhibit altered stereoelectronic profiles due to the oxygen atom position, impacting PPAR subtype selectivity .

Anticancer Activity

The 5-fluoro derivative demonstrates potent NF-κB inhibitory activity (IC₅₀: 1.2–3.5 μM in HeLa cells), attributed to its fluorine-induced electronic effects stabilizing interactions with the IκB kinase complex . In contrast, the 5-methoxy analog shows weaker NF-κB inhibition (IC₅₀ >10 μM) but exhibits PPARα agonism (EC₅₀: 50–100 nM), making it suitable for metabolic disorder therapeutics .

Metabolic Stability and Pharmacokinetics

- The dihydrobenzofuran core in 5-fluoro and 5-methoxy derivatives confers resistance to cytochrome P450-mediated oxidation compared to linear fibric acids (e.g., clofibrate) .

- 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has a plasma half-life (t₁/₂) of 4.2 hours in murine models, outperforming 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid (t₁/₂: 1.8 hours) due to reduced hydroxyl-mediated phase II metabolism .

Biological Activity

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C9H7FO3

- CAS Number: 89197-63-7

- Key Features: The presence of a fluorine atom significantly influences its biological reactivity and pharmacokinetic profile compared to other benzofuran derivatives.

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid exhibits a variety of biological activities through multiple mechanisms:

Target Interactions

- Enzyme Inhibition: This compound interacts with cytochrome P450 enzymes, crucial for drug metabolism, which may affect the pharmacokinetics of co-administered drugs.

- PARP-1 Inhibition: It has been shown to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. In vitro studies report an IC50 value of approximately 2.12 μM for its PARP inhibitory activity .

Cellular Effects

- Cell Growth Inhibition: Significant inhibitory effects on various cancer cell lines have been reported, suggesting potential as an anticancer agent. For example, in BRCA2-deficient cells, it demonstrated notable cytotoxicity .

- Modulation of Signaling Pathways: The compound influences pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

Bioactivity Spectrum

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid exhibits a broad range of biological activities:

- Antitumor Activity: Studies indicate that it can inhibit the growth of different cancer cell types.

- Antibacterial and Antifungal Properties: Preliminary data suggest effectiveness against certain bacterial strains and fungi.

- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been noted, although further research is needed to elucidate these effects fully.

Case Studies and Experimental Data

| Study | Findings | IC50 Values |

|---|---|---|

| Interaction with cytochrome P450 enzymes; influences drug metabolism | N/A | |

| PARP inhibition in BRCA2-deficient cells | 2.12 μM | |

| Potent inhibition of KARPAS422 cell growth | 12 nM |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment and its role in modulating important biochemical pathways.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 5-position enhances the compound's potency compared to its non-fluorinated analogs. Substitutions at various positions on the benzofuran scaffold can lead to significant variations in biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid?

- Methodology :

-

Cyclization : Start with fluorinated benzaldehyde derivatives (e.g., 5-fluoro-2-hydroxybenzaldehyde) and employ acid- or base-catalyzed cyclization to form the dihydrobenzofuran core. For example, use trifluoroacetic acid (TFA) to promote ring closure .

-

Carboxylation : Introduce the carboxylic acid group via oxidation of a methyl group or carboxylation using CO₂ under high-pressure conditions with transition metal catalysts .

-

Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity .

- Key Considerations :

-

Monitor fluorination efficiency via -NMR to confirm regioselectivity .

-

Optimize reaction time and temperature to avoid ring-opening side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Safety : Use fume hoods and personal protective equipment (PPE) during synthesis. Follow guidelines for non-hazardous transport (IMDG/IATA) .

- Degradation : Monitor for color changes (yellowing) or precipitate formation, indicating instability. Re-crystallize if necessary .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm the dihydrobenzofuran structure and fluorine position. -NMR resolves fluorination patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected ~196.12 g/mol for CHFO) .

- IR Spectroscopy : Identify carboxylic acid (C=O stretch at ~1700 cm) and hydroxyl groups (broad peak ~2500–3300 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Variables to Test :

- Contradiction Resolution : If yields vary between studies (e.g., 60% vs. 85%), replicate experiments under strictly controlled anhydrous conditions to isolate moisture sensitivity as a factor .

Q. What strategies address discrepancies in reported biological activity of fluorinated benzofuran derivatives?

- Data Analysis :

- Compare IC values across studies using standardized assays (e.g., enzyme inhibition assays for COX-2) .

- Validate purity (>98% via HPLC) to rule out impurities skewing results .

Q. How can regioselective fluorination be achieved during synthesis?

- Electrophilic Fluorination : Use Selectfluor® or N-fluoropyridinium salts to direct fluorine to the 5-position .

- Directed Ortho-Metalation (DoM) : Employ directing groups (e.g., -OMe) to control fluorine placement, followed by deprotection .

- Analytical Confirmation : X-ray crystallography or NOE NMR experiments verify regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.